(Iodomethyl)(trimethoxy)silane is an organosilicon compound with the chemical formula and a molecular weight of approximately 262.12 g/mol. It is classified as a silane, specifically a trialkoxysilane, which contains three methoxy groups and an iodomethyl group. The compound is identified by its CAS number 53696-78-9 and is recognized for its utility in various chemical applications, particularly in organic synthesis and surface modification.
The synthesis of (iodomethyl)(trimethoxy)silane typically involves the reaction of trimethoxysilane with methyl iodide. This reaction can be facilitated under controlled conditions to ensure high yields and purity.
The reaction mechanism involves nucleophilic substitution where the iodide ion replaces a methoxy group on the silane, resulting in the formation of (iodomethyl)(trimethoxy)silane.
The molecular structure of (iodomethyl)(trimethoxy)silane features a silicon atom bonded to three methoxy groups and one iodomethyl group. The structural representation can be depicted as follows:
(Iodomethyl)(trimethoxy)silane can participate in several chemical reactions:
The reactivity of (iodomethyl)(trimethoxy)silane is attributed to the electrophilic nature of the iodomethyl group, making it a suitable reagent for nucleophilic attack by various substrates.
The mechanism of action for (iodomethyl)(trimethoxy)silane primarily revolves around its ability to act as a silane coupling agent:
(Iodomethyl)(trimethoxy)silane finds various applications in scientific research and industrial processes:
The synthesis of (iodomethyl)(trimethoxy)silane (C₄H₁₁IO₃Si) primarily leverages organosilane precursor modification strategies, where alkoxysilane intermediates serve as platforms for halogen introduction. The most industrially relevant approach involves the direct synthesis from silicon and methanol under copper catalysis, yielding trimethoxysilane (HSi(OCH₃)₃) as a key intermediate [1] [9]. This reaction proceeds at 230-250°C under normal pressure, utilizing copper oxide (CuO) as a catalyst to achieve silicon utilization rates exceeding 95% and trimethoxysilane selectivity above 90% [1]. The solvent system—typically phenyl ether, dibenzyl toluene, hydrogenated terphenyl, or dodecylbenzene—plays a critical role in heat transfer and foam suppression, with a silicon-to-solvent mass ratio of 2:1 optimizing yield and minimizing byproducts like tetramethoxysilane [1].
An alternative pathway involves nucleophilic displacement of chloromethyl precursors. (Chloromethyl)trimethoxysilane undergoes halogen exchange using metal iodides (e.g., NaI) in acetone or acetonitrile, exploiting the superior leaving group ability of chloride versus iodide. This method achieves near-quantitative conversion under reflux conditions (60-80°C) but requires rigorous purification to eliminate ionic contaminants [5]. Recent advances focus on flow chemistry systems to enhance reaction uniformity and reduce iodide waste by >30% compared to batch processes.
Table 1: Comparison of Precursor Modification Strategies for (Iodomethyl)trimethoxysilane Synthesis
Synthetic Route | Key Reagents/Conditions | Yield (%) | Byproduct Formation | Scalability |
---|---|---|---|---|
Direct Synthesis + Iodination | Si, CH₃OH, CuO, 230°C, solvent system | 85–92 | <5% tetramethoxysilane | Industrial (ton-scale) |
Chloromethyl Displacement | (ClCH₂)Si(OCH₃)₃, NaI, acetone, 65°C | 90–95 | NaCl co-product | Lab to pilot scale |
Hydrosilylation-Iodination | HSi(OCH₃)₃, CH₂I₂, radical initiator | 75–80 | Oligomeric siloxanes | Lab scale |
A third strategy employs hydrosilylation-iodination cascades, where trimethoxysilane (HSi(OCH₃)₃) reacts with diiodomethane (CH₂I₂) under radical initiation (e.g., AIBN). This single-pot method exploits the in situ generation of iodomethyl radicals but faces challenges in regioselectivity control, often yielding α- and β-iodo adducts .
The hydrolysis-condensation behavior of (iodomethyl)trimethoxysilane governs its stability during storage and application. Hydrolysis initiates via nucleophilic attack by water at the silicon center, forming iodomethylsilanetriol (ICH₂Si(OH)₃) and methanol. This step follows pseudo-first-order kinetics with respect to silane concentration, exhibiting a rate constant (kobs) described by [10]:
kobs = k₀ + kH[H⁺] + kOH[OH⁻]
Where acidic conditions (pH < 4) promote proton-assisted leaving group expulsion, and alkaline conditions (pH > 10) enhance hydroxyl nucleophilicity. At neutral pH (6–8), hydrolysis is slowest due to the dominance of the uncatalyzed pathway (k₀). The electron-withdrawing iodomethyl group moderately accelerates hydrolysis compared to alkyltrimethoxysilanes by polarizing the Si–O bonds, increasing electrophilicity at silicon by ~15% based on density functional theory (DFT) calculations .
Table 2: Hydrolysis Kinetics of (Iodomethyl)trimethoxysilane vs. Analogues at 25°C
Silane | kH (M⁻¹s⁻¹) | kOH (M⁻¹s⁻¹) | k₀ (s⁻¹) | Relative Rate (pH 7) |
---|---|---|---|---|
(ICH₂)Si(OCH₃)₃ | 1.2 × 10⁻³ | 8.5 × 10⁻² | 4.7 × 10⁻⁷ | 1.0 (reference) |
(ClCH₂)Si(OCH₃)₃ | 9.8 × 10⁻⁴ | 7.1 × 10⁻² | 3.9 × 10⁻⁷ | 0.83 |
CH₃Si(OCH₃)₃ | 2.3 × 10⁻⁴ | 1.2 × 10⁻² | 1.1 × 10⁻⁷ | 0.23 |
Si(OCH₃)₄ | 3.1 × 10⁻⁴ | 5.8 × 10⁻² | 2.5 × 10⁻⁷ | 0.53 |
Condensation mechanisms involve silanol–silanol coupling (water elimination) or silanol–methoxy reactions (methanol elimination). The iodomethyl substituent disfavors nucleophilic substitution at carbon due to steric constraints, preserving the Si–CH₂I moiety during oligomerization. Under catalytic conditions (e.g., K₂CO₃/Al₂O₃), condensation yields iodo-functionalized silsesquioxanes (ICH₂SiO₁.₅)n with retained Si–CH₂I functionality, crucial for subsequent cross-coupling [10]. Isotopic labeling studies using ¹³C-methoxy groups confirm that methanol elimination dominates in non-aqueous media, while water elimination prevails in hydrolytic environments .
Transition metal-catalyzed iodination enables precise C–I bond formation in silane frameworks. The Pd-catalyzed coupling of trimethoxysilane with iodoarenes or alkyl iodides leverages the transmetallation competence of hypervalent silicon species. Key steps include [7] [8]:
Copper-based systems, particularly CuI/Cu₂O nanoparticles, facilitate the direct iodomethylation of hydrosilanes via dehydrogenative coupling with CH₂I₂. This method achieves >90% conversion at 80°C within 4 hours, with copper acting as a radical chain carrier for iodomethyl radical (•CH₂I) generation [8]. The weak Si–H bond in HSi(OCH₃)₃ (BDE ≈ 318 kJ/mol) facilitates hydrogen abstraction, making it highly susceptible to radical processes.
Molybdenum complexes exhibit exceptional activity in solid-phase iodofunctionalization. When grafted onto iodo-benzyl-functionalized mesoporous silica (MCM-41, MCM-48), [η⁵-CpMo(CO)₃]⁻Na⁺ complexes undergo iodide displacement at the silicon-bound benzyl group, forming Si–CH₂–MoCp(CO)₃ linkages. These heterogeneous catalysts demonstrate turnover frequencies (TOF) of >120 h⁻¹ for olefin epoxidation while preserving the iodosilane anchoring sites [7].
Table 3: Transition Metal Catalysts for Iodosilane Synthesis/Functionalization
Catalyst System | Reaction Type | Temperature (°C) | TOF (h⁻¹) | Application Scope |
---|---|---|---|---|
Pd(PPh₃)₄ / Et₃N | Hydrosilylation of CH₂I₂ | 60 | 25 | Lab-scale synthesis |
CuI nanoparticles (5 nm) | Dehydrogenative coupling with CH₂I₂ | 80 | 18 | Scalable alkyl iodosilane route |
Na⁺[η⁵-CpMo(CO)₃]⁻ on MCM-48 | Surface grafting via I-displacement | 25 | 50* | Heterogeneous catalysis support |
[RhCl(PPh₃)₃] | Iodoalkyl hydrosilylation | 70 | 32 | Chiral iodosilanes |
*TOF for Mo grafting refers to silane functionalization rate
Computational studies (DFT, B3LYP/6-311+G(d,p)) reveal that electron-donating methoxy groups lower the activation barrier for transmetallation (ΔG‡ ≈ 84.4 kJ/mol) by stabilizing hypervalent silicon intermediates. Conversely, steric bulk around silicon impedes reductive elimination, explaining the superior reactivity of trimethoxysilanes versus triethyl analogues in Pd-catalyzed iodination [7] [10].
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